molecular formula C15H19F2NO3 B6309564 Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate CAS No. 1919868-79-3

Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate

Cat. No.: B6309564
CAS No.: 1919868-79-3
M. Wt: 299.31 g/mol
InChI Key: QUXRUQHCVUUDHV-UHFFFAOYSA-N
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Description

Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate ( 1919868-79-3) is a high-purity chemical compound with the molecular formula C 15 H 19 F 2 NO 3 and a molecular weight of 299.31 g/mol . This carbamate derivative is characterized by its high boiling point and calculated density of approximately 1.163 g/cm³ at 20°C . The compound features a carbamate group, specifically a tert-butoxycarbonyl (Boc) protecting group, which is widely recognized in medicinal chemistry for its role in stabilizing amine functionalities and serving as a key structural motif in drug design . The primary research application of this compound lies in its use as a key synthetic intermediate or building block in pharmaceutical development, particularly in the design of novel therapeutic agents. The 2,5-difluorophenyl moiety contributes specific electronic and steric properties that can influence binding interactions with biological targets, while the carbamate group offers enhanced metabolic stability and membrane permeability compared to traditional amide bonds . Carbamate-functionalized compounds like this one are frequently employed as peptide bond surrogates in medicinal chemistry due to their favorable chemical stability and resistance to proteolytic degradation . Researchers utilize this compound in the synthesis of more complex molecules, where the Boc-protected amine can be selectively deprotected under mild acidic conditions to reveal the free amine for further functionalization. This product is provided with a purity of ≥95% (batch-specific variations may occur) and is intended for research purposes only . It is crucial to note that this chemical is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and implement appropriate personal protective equipment when handling this compound. Proper storage conditions in a cool, dry environment are recommended to maintain product stability.

Properties

IUPAC Name

tert-butyl N-[4-(2,5-difluorophenyl)-4-oxobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO3/c1-15(2,3)21-14(20)18-8-4-5-13(19)11-9-10(16)6-7-12(11)17/h6-7,9H,4-5,8H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXRUQHCVUUDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Alkylation-Carbamation Approach

The most widely reported method involves sequential alkylation and carbamation steps. The synthesis begins with 2,5-difluorophenylacetone as the starting material, which undergoes nucleophilic alkylation to introduce the butyl chain.

Procedure :

  • Alkylation :

    • 2,5-Difluorophenylacetone (1.0 equiv) is treated with 1,4-dibromobutane (1.2 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

    • Sodium hydride (NaH, 2.5 equiv) is added at 0°C to generate the enolate, which reacts with 1,4-dibromobutane to form 4-(2,5-difluorophenyl)-4-oxobutyl bromide.

    • Yield: ~65–70% after silica gel chromatography.

  • Carbamation :

    • The alkylated intermediate is reacted with tert-butyl carbamate (1.1 equiv) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃, 2.0 equiv) as a base.

    • The reaction proceeds at 80°C for 12 hours, yielding the final product after extraction and purification.

    • Yield: ~80–85%.

Key Data :

StepReagentsSolventTemperatureYield
AlkylationNaH, 1,4-dibromobutaneTHF0°C → rt65–70%
Carbamationtert-Butyl carbamate, K₂CO₃DMF80°C80–85%

Advantages :

  • High regioselectivity due to steric hindrance from the tert-butyl group.

  • Scalable for industrial production.

Limitations :

  • Requires rigorous anhydrous conditions.

  • Bromide byproducts necessitate careful waste management.

One-Pot Tandem Synthesis

Catalytic Coupling Strategy

Recent advances employ palladium-catalyzed coupling to streamline synthesis. This method integrates aryl halide activation and carbamate formation in a single pot.

Procedure :

  • Coupling :

    • 2,5-Difluoroiodobenzene (1.0 equiv) reacts with 4-oxobutylzinc bromide (1.5 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) at 60°C in THF.

    • The intermediate 4-(2,5-difluorophenyl)-4-oxobutylzinc species is trapped in situ.

  • Carbamate Introduction :

    • tert-Butyl carbamoyl chloride (1.2 equiv) is added directly to the reaction mixture, facilitating carbamation at room temperature.

    • Yield: ~75% after column chromatography.

Key Data :

CatalystLigandSolventTemperatureYield
Pd(PPh₃)₄NoneTHF60°C → rt75%

Advantages :

  • Reduces purification steps.

  • Compatible with sensitive functional groups.

Limitations :

  • High catalyst cost.

  • Sensitivity to oxygen and moisture.

Enzymatic Carbamate Formation

Biocatalytic Method

Green chemistry approaches utilize lipases to catalyze carbamate bond formation under mild conditions.

Procedure :

  • Substrate Preparation :

    • 4-(2,5-Difluorophenyl)-4-oxobutylamine (1.0 equiv) and di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) are dissolved in tert-butanol.

  • Enzymatic Reaction :

    • Immobilized Candida antarctica lipase B (CAL-B, 10 mg/mmol) is added, and the mixture is stirred at 30°C for 24 hours.

    • Yield: ~90% after filtration and solvent removal.

Key Data :

EnzymeSubstrateSolventTemperatureYield
CAL-BBoc₂Otert-Butanol30°C90%

Advantages :

  • High atom economy.

  • No toxic byproducts.

Limitations :

  • Longer reaction times.

  • Enzyme cost and recyclability challenges.

Microwave-Assisted Synthesis

Accelerated Thermal Activation

Microwave irradiation enhances reaction rates and yields by enabling rapid, uniform heating.

Procedure :

  • Reaction Setup :

    • 4-(2,5-Difluorophenyl)-4-oxobutyl bromide (1.0 equiv), tert-butyl carbamate (1.1 equiv), and K₂CO₃ (2.0 equiv) are suspended in acetonitrile.

  • Microwave Conditions :

    • Irradiated at 150°C for 15 minutes under 300 W power.

    • Yield: ~95% after cooling and extraction.

Key Data :

Power (W)TemperatureTimeYield
300150°C15 min95%

Advantages :

  • Dramatically reduced reaction time.

  • Superior yields compared to conventional heating.

Limitations :

  • Specialized equipment required.

  • Scalability constraints for large batches.

Industrial-Scale Production

Continuous Flow Synthesis

To address batch process inefficiencies, continuous flow systems offer improved heat/mass transfer and reproducibility.

Procedure :

  • Reactor Design :

    • Two feed streams are used:

      • Stream A: 4-(2,5-difluorophenyl)-4-oxobutyl bromide in DMF.

      • Stream B: tert-Butyl carbamate and K₂CO₃ in DMF.

  • Process Parameters :

    • Mixing at a T-junction followed by a heated tubular reactor (100°C, 10 min residence time).

    • Yield: ~85% with >99% purity after in-line liquid-liquid separation.

Key Data :

ParameterValue
Residence Time10 min
Temperature100°C
Purity>99%

Advantages :

  • Consistent product quality.

  • Suitable for ton-scale manufacturing.

Limitations :

  • High initial capital investment.

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

MethodYieldScalabilityCostEnvironmental Impact
Stepwise Alkylation-Carbamation70–85%HighModerateModerate (solvent waste)
One-Pot Tandem Synthesis75%ModerateHighLow (reduced steps)
Enzymatic Carbamation90%LowHighVery Low (green solvents)
Microwave-Assisted95%LowModerateModerate (energy use)
Continuous Flow85%Very HighHighLow (efficient mixing)

Chemical Reactions Analysis

Reduction of the 4-Oxo Group

The ketone moiety undergoes selective reduction to form secondary alcohols. In a synthesis of pyrrolidine derivatives (US10668072B2 ), this compound was reduced using sodium borohydride under controlled conditions:

  • Reagent : NaBH₄ (1.2 equiv)

  • Solvent : Ethanol

  • Temperature : 0–10°C

  • Yield : ~70–80% (after workup)

The resulting alcohol, tert-butyl (4-(2,5-difluorophenyl)-4-hydroxybutyl)carbamate, serves as a precursor for cyclization reactions (e.g., intramolecular dehydration to form pyrrolidine rings ).

Carbamate Cleavage

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the corresponding primary amine. Standard protocols include:

ConditionReagentSolventOutcomeSource
Strong acidHCl (4M in dioxane)DichloromethaneAmine hydrochloride saltEvitaChem
Trifluoroacetic acid (TFA)TFA (50% v/v)DCMFree amine + CO₂ + tert-butanolPMC

This deprotection is pivotal in drug synthesis, enabling further functionalization of the amine intermediate.

Nucleophilic Substitution

The carbamate’s oxygen and nitrogen atoms participate in nucleophilic reactions:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of cesium carbonate yields N-alkylated derivatives .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms acylated carbamates, though steric hindrance from the tert-butyl group may limit reactivity.

Oxidation Reactions

While direct oxidation of the 4-oxo group is less common, the α-hydrogens adjacent to the ketone are susceptible to oxidation. For example:

  • Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) forms an epoxide at the β,γ-position .

  • Baeyer-Villiger Oxidation : Using peracids (e.g., TFAA/H₂O₂), the ketone undergoes oxidation to form a lactone .

Cyclization and Ring Formation

The 4-oxobutyl chain facilitates cyclization under basic or acidic conditions:

  • Intramolecular Aldol Condensation : In the presence of LDA (lithium diisopropylamide), the ketone and carbamate groups cyclize to form pyrrolidinone derivatives .

  • Michael Addition : The α,β-unsaturated ketone (generated via dehydration) reacts with nucleophiles (e.g., amines) to form six-membered rings.

Comparative Reactivity with Analogues

Key differences in reactivity compared to structurally similar carbamates include:

CompoundReactivity ProfileDistinct Feature
tert-Butyl (4-oxobutyl)carbamate Higher ketone reactivity (no aryl stabilization)Lacks electron-withdrawing groups
tert-Butyl (4-bromophenyl)carbamateEnhanced electrophilicity at bromineBromine participates in SNAr
Target CompoundStabilized ketone due to difluorophenyl ringResists over-reduction

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butylene.

  • Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF) improve yields for SN2 pathways .

  • Catalysis : Pd/C or Ni catalysts enhance hydrogenation efficiency for ketone reduction .

This compound’s versatility in reduction, cyclization, and functional group interconversion makes it invaluable for constructing complex heterocycles and bioactive molecules. Its stability under basic conditions and selective reactivity position it as a key intermediate in TRK inhibitor synthesis and protease-activated receptor (PAR) modulator development .

Scientific Research Applications

Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The difluorophenyl group enhances its binding affinity and specificity. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs:

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Features
Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate 1172623-96-9 C₁₆H₁₇F₂NO₃ 309.31 2,5-difluorophenyl, 4-oxobutyl High electronegativity from fluorine; intermediate chain length
Tert-butyl (1-(2,5-difluorophenyl)-1-oxopent-4-yn-2-yl)carbamate 1172623-96-9 C₁₆H₁₇F₂NO₃ 309.31 Pent-4-yn-2-yl chain Alkyne group introduces rigidity and potential for click chemistry
Tert-butyl (4-(2-(methylthio)phenyl)-4-oxobutyl)carbamate 2197057-31-9 C₁₄H₁₉NO₃S 281.37 2-(methylthio)phenyl Thioether enhances lipophilicity; shorter chain
Tert-butyl (4-chlorophenethyl)carbamate 167886-56-8 C₁₃H₁₈ClNO₂ 255.74 4-chlorophenethyl Chlorine substituent increases molecular weight but reduces polarity
Tert-butyl (S)-(3-((R)-4-benzyl-2-oxooxazolidin-3-yl)-2-(4-chlorophenyl)-3-oxopropyl)carbamate 1001180-01-3 C₂₄H₂₇ClN₂O₅ 458.94 Oxazolidinone, 4-chlorophenyl Complex heterocyclic structure; higher molecular weight

Key Observations :

  • Chain Length : The 4-oxobutyl chain in the target compound balances flexibility and steric hindrance, whereas analogs like the pent-4-yn-2-yl derivative introduce rigidity .

Biological Activity

Tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate, with the CAS number 1919868-79-3, is a chemical compound that has gained attention for its potential biological activities and applications in various fields, particularly in pharmaceuticals and organic synthesis. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19F2NO3, with a molecular weight of approximately 299.32 g/mol. The compound features a tert-butyl group, a difluorophenyl moiety, and a 4-oxobutyl chain. These structural components contribute to its unique chemical properties and reactivity profile.

Structural Features

ComponentDescription
Tert-butyl groupProvides steric hindrance and stability
Difluorophenyl moietyEnhances lipophilicity and biological activity
4-Oxobutyl chainFacilitates nucleophilic reactions

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of the difluorophenyl group enhances its binding affinity and specificity towards various targets.

In Vitro Studies

Research has demonstrated that this compound exhibits significant enzyme inhibitory properties. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and β-secretase activities, which are critical in the context of neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotective Effects

In a study investigating neuroprotective effects against amyloid-beta (Aβ) toxicity, this compound was tested for its ability to prevent astrocyte cell death induced by Aβ1-42. Results indicated that the compound reduced levels of pro-inflammatory cytokines like TNF-α and IL-6 in astrocytic cultures, suggesting a protective role against neuroinflammation .

In Vivo Studies

In vivo studies further support the potential therapeutic applications of this compound. For example, when tested in a rat model of Alzheimer's disease induced by scopolamine, this compound showed a decrease in Aβ1-42 levels compared to control groups. However, the results indicated that while the compound had some efficacy, it did not reach statistical significance when compared to established treatments like galantamine .

Applications in Research

This compound is being explored for various applications:

  • Pharmaceutical Development : Its enzyme inhibitory properties make it a candidate for developing drugs targeting neurodegenerative diseases.
  • Organic Synthesis : The compound serves as an intermediate in synthesizing other biologically active molecules.
  • Agrochemicals : Potential use in developing pest control agents due to its chemical reactivity.

Comparison with Similar Compounds

The unique characteristics of this compound distinguish it from other carbamates:

Compound NameUnique Features
Tert-butyl (4-bromo-2,5-difluorophenyl)carbamateContains bromine instead of fluorine
Tert-butyl (4-chloro-2,5-difluorophenyl)carbamateChlorine substitution affects reactivity
Tert-butyl (2,5-difluorophenyl)carbamateLacks oxobutyl functionality

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl (4-(2,5-difluorophenyl)-4-oxobutyl)carbamate, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via a multi-step route starting from 2,5-difluorophenyl precursors. A common approach involves:

Friedel-Crafts acylation to introduce the 4-oxobutyl chain.

Carbamate protection using tert-butyloxycarbonyl (Boc) groups under Schotten-Baumann conditions (e.g., Boc anhydride in dichloromethane with a base like triethylamine) .

  • Characterization : Intermediates are validated using ¹H/¹³C NMR (to confirm regioselectivity and Boc-group integrity) and HPLC-MS (to assess purity >95%). For example, the Boc-protected intermediate in was purified via flash chromatography (silica gel, PE/EA gradient) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Key Methods :

  • NMR Spectroscopy : ¹⁹F NMR is essential to resolve fluorine substituent positions on the aromatic ring .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragments, such as loss of the Boc group (Δm/z = 100.12).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to verify purity. reports >96% purity after column chromatography .

Q. What are the optimal storage conditions to ensure compound stability?

  • Recommendations :

  • Store under inert atmosphere (argon or nitrogen) at –20°C in airtight containers to prevent hydrolysis of the carbamate group.
  • Avoid exposure to strong acids/bases or oxidizing agents , as these degrade the Boc group . emphasizes storage in "cool, well-ventilated areas" away from ignition sources .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Troubleshooting :

  • Catalyst Optimization : Switch from Pd(PPh₃)₄ to XPhos Pd G3 for Suzuki-Miyaura couplings, which improves reactivity with electron-deficient aryl fluorides .
  • Solvent Screening : Replace dioxane with DMF or THF to enhance solubility of boronic acid intermediates (see for analogous protocols) .
  • Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR to identify bottlenecks (e.g., incomplete deprotection).

Q. What strategies mitigate racemization or stereochemical instability in the 4-oxobutyl chain?

  • Solutions :

  • Chiral Auxiliaries : Use (R)- or (S)-Boc-protected amines to enforce stereocontrol during acylation. highlights stereospecific analogs with resolved configurations .
  • Low-Temperature Conditions : Perform reactions at 0–5°C to suppress epimerization, as demonstrated in for similar carbamates .
  • Circular Dichroism (CD) : Validate stereochemical integrity post-synthesis.

Q. How should conflicting spectroscopic data (e.g., unexpected ¹⁹F NMR shifts) be resolved?

  • Analytical Workflow :

Repetition : Re-run NMR under standardized conditions (e.g., CDCl₃ vs. DMSO-d6) to rule out solvent effects.

Comparative Analysis : Cross-reference with literature data for tert-butyl carbamates bearing difluorophenyl groups (e.g., reports ¹⁹F shifts at δ –112 to –118 ppm) .

Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict shifts and assign signals .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Protocols :

  • Enzyme Inhibition : Screen against fluorinated-target enzymes (e.g., kinases or proteases) using fluorescence-based assays.
  • Cellular Uptake : Radiolabel the compound with ¹⁸F for PET imaging studies (see for trifluoromethyl analogs) .
  • Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS .

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